m-DL-Sarcolysin

Description

Genesis and Early Academic Development of m-DL-Sarcolysin as a Research Compound

The journey of sarcolysin (B1681458) and its isomers began in the mid-20th century, following the successful application of nitrogen mustards in cancer treatment. The pioneering work on nitrogen mustards as chemotherapeutic agents can be traced back to the 1940s. These compounds, a class of DNA alkylating agents, marked the beginning of modern cancer pharmacotherapy.

The specific development of sarcolysin, which is p-bis(2-chloroethyl)aminophenylalanine, was reported in 1955 by Larionov and his colleagues. nih.gov This research focused on the para-isomer, which later became known as melphalan (B128). The synthesis of different isomers, including the meta and ortho versions, was a logical progression in the scientific endeavor to understand the structure-activity relationship of this class of compounds. The early academic development of this compound was therefore intrinsically linked to the broader exploration of phenylalanine derivatives as carriers for the cytotoxic bis(2-chloroethyl)amino group. The rationale was that cancer cells with a high metabolic rate for amino acids might preferentially uptake these compounds, leading to a targeted cytotoxic effect.

Evolution of Research Paradigms for this compound

Research paradigms for this compound and its isomers have evolved significantly since their initial synthesis. The initial focus of research was largely on the comparative antitumor activity of the different isomers. Early studies aimed to determine which isomer—ortho, meta, or para—and which stereoisomeric form (L, D, or DL) exhibited the most potent and selective anticancer effects.

Over time, the research paradigm has shifted towards a more nuanced understanding of the pharmacological differences between these isomers. It is now well-established that isomers can have vastly different pharmacokinetic and pharmacodynamic properties. nih.gov This understanding has led to more detailed investigations into the mechanisms of action of individual isomers, including their specific interactions with DNA and cellular repair mechanisms.

More recent research has explored novel drug delivery systems to enhance the therapeutic properties of sarcolysin. For instance, studies have investigated the use of phospholipid nanoparticles to encapsulate lipid derivatives of sarcolysin, aiming to improve its pharmacokinetic profile and reduce toxicity. nih.gov This represents a significant shift from simple comparative studies to the development of sophisticated drug delivery strategies.

Milestones in this compound Scholarly Inquiry

While specific milestones for this compound are not as extensively documented as for its para-isomer, melphalan, several key stages in its scholarly inquiry can be identified:

Synthesis and Isomeric Comparison: A crucial early milestone was the successful synthesis of the ortho-, meta-, and para-isomers of DL-sarcolysin, allowing for the first comparative studies of their biological activities. This work was fundamental to understanding the importance of the position of the bis(2-chloroethyl)amino group on the phenylalanine ring.

Elucidation of Mechanism of Action: A significant advancement was the understanding that sarcolysin isomers act as alkylating agents, forming crosslinks in DNA, which inhibits DNA replication and leads to cell death. nih.gov This understanding provided a rational basis for their use in cancer therapy.

Stereospecificity and Biological Activity: Later research delved into the stereospecificity of sarcolysin isomers, investigating the differing activities of the L- and D-enantiomers. This highlighted the importance of chiral centers in drug activity and paved the way for the development of single-enantiomer drugs. nih.gov

Development of Novel Formulations: More contemporary milestones include the development of advanced drug delivery systems, such as nanoparticle formulations, to improve the therapeutic index of sarcolysin derivatives. nih.gov

Detailed Research Findings

Research has demonstrated that the biological activity of sarcolysin is highly dependent on both the isomeric form and the stereochemistry. While the para-isomer, melphalan, has been the most clinically successful, studies on the meta- and ortho-isomers have provided valuable insights into the structure-activity relationships of this class of drugs.

For instance, comparative studies have shown differences in the antitumor efficacy of the various isomers against different tumor models. While direct comparative data for this compound is limited in readily available literature, the general principle that isomeric and stereoisomeric forms of a drug can have distinct biological activities is a cornerstone of pharmacology. nih.gov

Table 1: Chemical and Physical Properties of Sarcolysin (DL-form)

| Property | Value |

| Chemical Formula | C13H18Cl2N2O2 |

| Molecular Weight | 305.20 g/mol |

| Exact Mass | 304.0745 g/mol |

| IUPAC Name | 4-(Bis(2-chloroethyl)amino)-DL-phenylalanine |

| Synonyms | Sarcolysin, DL-Sarcolysin, Merfalan, Merphalan, NSC-14210 |

| Appearance | Solid powder |

| Elemental Analysis | C, 51.16%; H, 5.94%; Cl, 23.23%; N, 9.18%; O, 10.48% |

Structure

2D Structure

3D Structure

Properties

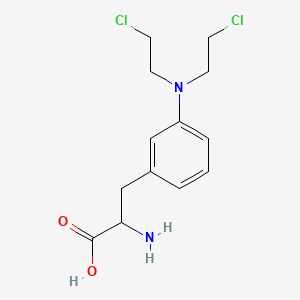

IUPAC Name |

2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAVODICPCDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862531 | |

| Record name | 3-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-79-5, 1088-78-4, 1088-80-8 | |

| Record name | Metamelfalan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-m-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-DL-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAMELFALAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA40E8GDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for M Dl Sarcolysin and Its Analogs

Established Synthetic Routes for m-DL-Sarcolysin

The preparation of this compound, chemically known as m-[Di-(2-chloroethyl)-amino]-DL-phenylalanine, has been documented through classical organic synthesis transformations. One of the foundational routes involves a multi-step process starting from readily available precursors.

A key established synthesis for the racemic (DL) form of m-Sarcolysin was reported in the Journal of the American Chemical Society. acs.org While the full details of this specific synthesis are outlined in the original publication, the general approach for creating such aromatic nitrogen mustards typically involves the construction of the substituted phenylalanine backbone followed by the introduction or modification of the di-(2-chloroethyl)amino group.

Another well-established method, which yields the L-enantiomer, begins with 3-nitro-L-tyrosine. acs.org This route leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. The key transformations in this pathway are summarized below.

Table 1: Key Synthetic Steps for L-m-Sarcolysin from 3-Nitro-L-tyrosine

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Conversion to aminophenylalanine derivative | Not specified in abstract | L-N-acetyl-3-aminophenylalanine methyl ester |

| 2 | Hydroxyethylation | Not specified in abstract | N,N-bis(2-hydroxyethyl) derivative |

| 3 | Conversion to Nitrogen Mustard | Mesyl chloride, LiCl | N,N-bis(2-chloroethyl) derivative |

| 4 | Hydrolysis of Protecting Groups | Not specified in abstract | L-m-Sarcolysin |

This table is based on an abstract and detailed reagents may vary. acs.org

To obtain the target this compound (the racemic mixture), this synthesis could be adapted by starting with racemic 3-nitro-DL-tyrosine, or a racemization step could be incorporated.

Advanced Approaches in this compound Derivative Synthesis

Research into nitrogen mustards has led to the development of advanced synthetic approaches aimed at modifying the parent structure to alter its physicochemical properties. While much of this work has focused on the isomeric compound melphalan (B128) (the p-isomer), the synthetic strategies are directly applicable to this compound. These approaches primarily involve the modification of the amino acid's carboxyl and amino termini.

One advanced strategy is the formation of peptide derivatives. For instance, the synthesis of melphalan-flufenamide, a dipeptide ester, demonstrates a method where the parent drug is coupled with another amino acid. nih.gov This creates a pro-drug that can have different transport and activation characteristics. A similar approach could be applied to this compound to create novel peptide conjugates.

Another area of advanced synthesis is the creation of lipid derivatives to modify the pharmacokinetic properties of the drug. google.com The synthesis of such derivatives involves attaching lipid moieties, such as rac-1,2-dioleoylglycerol or heptadecyl alcohol, to the sarcolysin (B1681458) molecule.

Esterification of the carboxylic acid group represents another common derivatization strategy. For example, melphalan analogs have been synthesized as their methyl esters. mdpi.com A general procedure for this involves reacting the melphalan derivative with 2,2-dimethoxypropane (B42991) (DMP) in an acidic environment. mdpi.com This modification increases the lipophilicity of the compound.

Table 2: Examples of Advanced Derivative Synthesis Strategies Applicable to this compound

| Derivative Type | Synthetic Strategy | Example Reagents | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Peptide Conjugates | Standard peptide coupling reactions | Another amino acid (e.g., p-L-fluorophenylalanine), coupling agents | Alter cellular uptake and activation | nih.gov |

| Lipid Derivatives | Esterification with lipid alcohols | rac-1,2-dioleoylglycerol, heptadecyl alcohol | Modify pharmacokinetic properties | google.com |

| Alkyl Esters | Acid-catalyzed esterification | 2,2-dimethoxypropane, HCl | Increase lipophilicity | mdpi.com |

| Amidine Derivatives | Reaction with N-formylmorpholine dimethylacetal followed by amine exchange | N-formylmorpholine dimethylacetal, various amines (e.g., thiomorpholine) | Modify the amino group for altered properties | mdpi.com |

These advanced synthetic approaches provide a toolbox for creating a diverse library of this compound derivatives with potentially unique chemical and biological profiles.

Strategies for Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, methods to obtain the individual enantiomers of m-Sarcolysin (L-m-Sarcolysin and D-m-Sarcolysin) are of significant interest. The primary strategies for achieving this are enzymatic resolution of the racemate and direct asymmetric synthesis.

Enzymatic Resolution: This is a classic and effective method for separating enantiomers of amino acids. The process typically involves the following steps:

N-Acetylation: The racemic this compound is first chemically converted to its N-acetyl derivative.

Enzymatic Hydrolysis: The N-acetyl-m-DL-Sarcolysin is then treated with an enzyme, such as acylase I from Aspergillus mold. tandfonline.com This enzyme stereoselectively hydrolyzes the acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched.

Separation: The resulting mixture contains the free L-amino acid (L-m-Sarcolysin) and the N-acetylated D-amino acid (N-acetyl-D-m-Sarcolysin). Due to their different chemical properties (the L-form has a free amino group while the D-form has an acetylated one), they can be separated.

Hydrolysis of the D-enantiomer: The separated N-acetyl-D-m-Sarcolysin can then be chemically hydrolyzed (e.g., with acid) to yield the pure D-m-Sarcolysin.

This enzymatic resolution strategy has been successfully applied to a wide range of phenylalanine derivatives. acs.orggoogle.comtandfonline.com

Asymmetric Synthesis: Direct asymmetric synthesis aims to create a single desired enantiomer from the start.

Chiral Pool Synthesis: As mentioned previously, starting the synthesis from an enantiomerically pure precursor like L-tyrosine is a form of asymmetric synthesis that yields L-m-Sarcolysin. acs.org

Phase-Transfer Catalysis: Another powerful method is asymmetric phase-transfer catalysis. In this approach, a prochiral glycine (B1666218) derivative is alkylated using a substituted benzyl (B1604629) bromide in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.gov This method allows for the synthesis of either the (S) or (R) enantiomer with high enantiomeric excess by selecting the appropriate catalyst. nih.gov

Chemoenzymatic Deracemization: More modern approaches involve chemoenzymatic cascades. For example, a racemic mixture of a phenylalanine derivative can be subjected to a stereoselective oxidation of one enantiomer by an amino acid oxidase (e.g., L-amino acid deaminase or D-amino acid oxidase), followed by a non-selective reduction of the resulting imine back to the racemic amino acid. nih.gov This process, coupled with a primary amination reaction, can be used to synthesize substituted D- or L-phenylalanines with high optical purity. nih.gov

The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity of the final product.

Structure Activity Relationships Sar of M Dl Sarcolysin Derivatives

Fundamental Principles of Structure-Activity Correlation for m-DL-Sarcolysin Analogs

The core structure of sarcolysin (B1681458), a phenylalanine derivative, provides a scaffold for modifications that can influence its transport into cells, chemical reactivity, and interaction with biological targets. The primary components of its structure that are critical for its activity are the nitrogen mustard group and the amino acid backbone.

The bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating activity. The electron-donating or withdrawing nature of substituents on the aromatic ring can modulate the reactivity of this group. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium (B1262131) ion formation, which is the reactive intermediate for DNA alkylation. Conversely, electron-donating groups can enhance this reactivity. The position of the nitrogen mustard group on the phenylalanine ring also plays a role. For instance, m-L-sarcolysin is an isomer of the more commonly known melphalan (B128) (p-L-sarcolysin), with the alkylating group at the meta position instead of the para position. nih.gov This positional isomerism can affect the electronic properties and steric accessibility of the mustard group, thereby influencing its biological activity.

The amino acid carrier is crucial for the transport of the cytotoxic moiety into cancer cells. Sarcolysin is recognized and transported by amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells. Modifications to the amino acid portion, including the carboxyl and amino groups, can alter the affinity for these transporters and thus affect the selective uptake of the drug by cancer cells.

Key structural features and their impact on activity are summarized below:

Chirality of the α-carbon: The stereochemistry of the amino acid carrier can influence biological activity. Natural L-amino acids are often preferred by transport systems, which can lead to stereoselective uptake and efficacy.

N- and C-terminal modifications: Esterification of the carboxylic acid or acylation of the amino group can alter the lipophilicity and transport characteristics of the molecule. For example, esterification can increase membrane permeability. nih.gov

Peptide bond formation: Coupling sarcolysin with other amino acids to form di- or tripeptides can significantly enhance its cytotoxic profile. This is attributed to the potential for transport by peptide transporters and altered intracellular processing. nih.govnih.gov

| Feature | Modification | Impact on Activity | Reference(s) |

| Alkylating Group Position | Meta (Sarcolysin) vs. Para (Melphalan) | Positional isomerism affects electronic properties and reactivity. | nih.gov |

| Amino Acid Chirality | L-isomer vs. D-isomer | L-isomers are often preferentially transported by amino acid transporters. | |

| Carboxyl Group | Esterification | Increases lipophilicity and may enhance cell penetration. | nih.gov |

| Amino Group | Acylation or Peptide Coupling | Alters transport mechanisms and can lead to enhanced cytotoxicity. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, QSAR models can be developed to predict cytotoxic potency and guide the design of new derivatives with improved therapeutic properties.

A typical QSAR study for sarcolysin derivatives would involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values against specific cancer cell lines) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the reactivity of the nitrogen mustard group.

Steric descriptors: Molecular weight, volume, and surface area, which can influence binding to transporters and target molecules.

Hydrophobic descriptors: LogP (octanol-water partition coefficient), which is crucial for membrane permeability.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models exclusively for this compound derivatives are not extensively reported in readily available literature, studies on broader classes of nitrogen mustards and peptide-drug conjugates provide insights into the key descriptors that are likely to be important. For di- and tripeptides, the hydrophobicity of the C-terminal amino acid and the electronic properties of other amino acids in the sequence have been shown to be important for their biological effects. mdpi.com For nitrogen mustards, lipophilicity and the chemical reactivity of the mustard moiety are often critical determinants of activity.

A hypothetical QSAR model for this compound derivatives might take the general form:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such a model could reveal, for instance, that a certain range of lipophilicity combined with specific electronic properties of the aromatic ring leads to optimal anticancer activity.

Molecular Modification and Structural Elucidation for Potency Optimization of this compound Analogs

The optimization of the therapeutic potency of this compound analogs involves systematic molecular modifications aimed at improving their pharmacological properties, such as enhanced tumor cell uptake, increased DNA alkylation efficiency, and reduced systemic toxicity.

One key strategy is the esterification of the carboxylic acid group . This modification increases the lipophilicity of the drug, which can facilitate its passive diffusion across cell membranes. This can be particularly advantageous in overcoming resistance mechanisms that involve reduced activity of amino acid transporters.

Another important approach is the formation of peptide derivatives . By coupling this compound to one or more amino acids, the resulting peptide-drug conjugate can exploit different cellular uptake mechanisms, such as peptide transporters (e.g., PEPT1 and PEPT2), which may be differentially expressed in cancer cells. The amino acid sequence and composition of the peptide moiety can be varied to fine-tune the activity and selectivity of the conjugate. For example, the tripeptide L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine (P2) was found to be the most active component of Peptichemio, a mixture of m-L-sarcolysin-containing oligopeptides, and demonstrated a favorable activity profile compared to melphalan. nih.gov

The following table summarizes some molecular modifications and their observed effects on the potency of sarcolysin-related compounds:

| Modification | Example Analog | Effect on Potency | Reference(s) |

| Esterification | Melphalan ethyl ester | Increased lipophilicity, potential for enhanced cell penetration. | nih.gov |

| Dipeptide Formation | L-melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) | Showed strong cytotoxic activity in human tumor samples. | nih.gov |

| Tripeptide Formation | L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | More active than melphalan in several human tumor cell lines and fresh tumor samples. | nih.gov |

Structural elucidation of these modified analogs is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm their chemical structure and stereochemistry, which are critical for understanding their SAR.

Impact of Carrier Moieties on this compound Derivative Activity

The concept of a "carrier moiety" is central to the design of targeted anticancer drugs. In the context of this compound, the phenylalanine backbone itself acts as a carrier, facilitating its transport via amino acid transporters. However, more sophisticated carrier systems can be employed to further enhance tumor selectivity and efficacy.

Peptides as carriers represent a promising strategy. As mentioned previously, conjugating this compound to peptides can alter its transport mechanism and lead to increased accumulation in tumor cells. The choice of amino acids in the peptide sequence can be tailored to target specific peptide transporters that are overexpressed in certain cancers. A study comparing the cytotoxic activity of melphalan with the m-L-sarcolysin-containing tripeptide P2 in various human tumor cell lines and fresh human tumor samples revealed that P2 was considerably more active than melphalan, particularly in solid tumors. nih.gov This suggests that the tripeptide carrier significantly enhances the antitumor effect of the sarcolysin moiety.

| Compound | Carrier Moiety | Mean IC50 (µg/mL) in a panel of 10 human tumor cell lines | Relative Activity in Fresh Human Tumor Samples (vs. Melphalan) | Reference(s) |

| Melphalan | p-L-phenylalanine | 3.9 | 1.0 | nih.gov |

| m-L-Sarcolysin | m-L-phenylalanine | 4.1 | - | nih.gov |

| P2 | L-prolyl- ... -p-L-fluorophenylalanine | 2.6 | 2.7 to 4.5-fold more active | nih.gov |

The enhanced activity of peptide-drug conjugates can be attributed to several factors:

Active Transport: Utilization of peptide transporters can lead to higher intracellular drug concentrations.

Enzymatic Activation: The peptide conjugate may act as a prodrug, being cleaved by intracellular peptidases to release the active sarcolysin molecule within the target cell. This can contribute to a more selective cytotoxic effect.

Overcoming Resistance: By using alternative transport pathways, peptide conjugates may circumvent resistance mechanisms associated with decreased amino acid transporter function.

Molecular and Cellular Mechanisms of Action of M Dl Sarcolysin

Elucidation of Primary Molecular Targets of m-DL-Sarcolysin

The principal molecular target of this compound is the cell's genetic material, deoxyribonucleic acid (DNA). nih.govnih.gov As a bifunctional alkylating agent, this compound possesses two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases. nih.govplos.org

The primary sites of alkylation on the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) bases. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible to the formation of mono-adducts. nih.gov Following the initial monofunctional alkylation, the second chloroethyl group can react with another base on the same DNA strand or the opposite strand. This second reaction results in the formation of intra-strand or inter-strand cross-links (ICLs), respectively. nih.govplos.org ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. nih.gov This inhibition of critical cellular processes ultimately contributes to a reduction in cellular proliferation. nih.gov

Beyond DNA, other cellular macromolecules can also be targeted. Due to its reactivity, this compound can alkylate proteins and other nucleophilic molecules within the cell. nih.gov A notable interaction is with glutathione (B108866), a key cellular antioxidant. Depletion of cellular glutathione has been shown to potentiate the cytotoxicity of m-L-sarcolysin, suggesting that glutathione can detoxify the compound, and that its depletion enhances the ability of the drug to reach and damage its primary target, DNA. nih.gov

The cellular uptake of sarcolysin (B1681458) is an active process, primarily mediated by amino acid transport systems, such as the high-affinity L-amino acid transport system that also transports leucine (B10760876) and glutamine. nih.gov This mimicry of a natural amino acid facilitates its entry into the cell.

Investigating Cellular Pathway Modulation by this compound

The extensive DNA damage induced by this compound triggers a complex network of cellular signaling pathways designed to address the damage. These pathways can ultimately determine the fate of the cell, leading to cell cycle arrest, attempts at DNA repair, or programmed cell death.

Studies on related compounds suggest that signaling cascades involving the phosphatidylinositol 3-kinase (PI3K)/Akt pathway are significant. nih.gov This pathway is crucial for promoting cell survival and proliferation in many cancer types, including multiple myeloma. nih.govnih.gov By inducing significant cellular stress through DNA damage, this compound can indirectly counteract these pro-survival signals.

Furthermore, the DNA damage response (DDR) is a central pathway activated by this compound. The DDR involves sensor proteins that detect DNA lesions, which in turn activate transducer kinases like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). nih.gov These kinases phosphorylate a host of downstream effector proteins that orchestrate the cellular response. nih.gov

In the context of multiple myeloma, the interaction between myeloma cells and the bone marrow microenvironment activates signaling pathways that promote growth and survival, often involving cytokines and cell adhesion molecules. nih.gov The cytotoxic effects of alkylating agents like sarcolysin can disrupt these supportive signaling networks.

DNA Interaction and Alkylation by this compound and its Congeners

The interaction of this compound and its related compounds with DNA is the cornerstone of their cytotoxic activity. The process begins with the intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, typically the N7 of guanine. nih.gov This forms a stable, covalent mono-adduct.

The second chloroethyl arm can then undergo a similar activation to form another aziridinium ion, which can then alkylate a second base. The formation of an inter-strand cross-link (ICL) between guanines on opposite DNA strands is a particularly lethal form of damage. plos.org These ICLs distort the DNA helix and present a formidable block to the cellular machinery responsible for replication and transcription. nih.gov

The efficiency of DNA cross-linking can be influenced by the chemical structure of the sarcolysin molecule. For instance, peptide conjugates of m-L-sarcolysin have been developed, and some have demonstrated significantly higher levels of DNA inter-strand cross-link formation compared to the parent compound, which correlates with increased cytotoxicity. nih.gov For example, the peptide L-propyl-m-sarcolysyl-L-p-fluorophenylalanine (PSF) induced 9-fold higher levels of DNA interstrand cross-links than m-L-sarcolysin in melanoma cells. nih.gov This suggests that modifications to the sarcolysin structure can enhance its ability to induce cytotoxic DNA damage.

Table 1: Comparison of Cytotoxicity and DNA Cross-linking

| Compound | Relative Cytotoxicity (vs. m-L-Sarcolysin) | DNA Interstrand Cross-links (vs. m-L-Sarcolysin) | Cell Line |

|---|---|---|---|

| m-L-Sarcolysin | 1 | 1 | RPMI 8322 Melanoma |

| PSF (Peptide Conjugate) | 28-fold higher | 9-fold higher | RPMI 8322 Melanoma |

Data derived from studies on m-L-sarcolysin and its congeners. nih.gov

Cellular Response Mechanisms to this compound Exposure

Upon exposure to this compound, cells initiate a variety of response mechanisms in an attempt to mitigate the damage. These responses include cell cycle arrest, activation of DNA repair pathways, and the induction of programmed cell death.

Cell Cycle Arrest: The presence of DNA damage, particularly double-strand breaks that can arise from the repair of ICLs, activates cell cycle checkpoints. Studies on melphalan (B128) have shown that it can cause an accumulation of cells in the late S and G2/M phases of the cell cycle. mdpi.comnih.gov This arrest provides the cell with time to attempt repairs before proceeding to mitosis, which would be fatal in the presence of extensive DNA damage. In some cell lines, this G2/M arrest is a prominent feature of the response to melphalan and its analogs. mdpi.com

DNA Repair: Cells possess sophisticated DNA repair machinery to counteract the lesions induced by alkylating agents. The nucleotide excision repair (NER) pathway is responsible for removing bulky adducts that distort the DNA helix. nih.govfrontiersin.org The repair of highly toxic ICLs is more complex and involves components from multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR). nih.govnih.gov The efficiency of these repair pathways can significantly influence a cell's sensitivity to sarcolysin. Cells with more proficient DNA repair mechanisms may exhibit greater resistance to the drug's effects. nih.govnih.gov

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell will typically undergo programmed cell death, or apoptosis. The apoptotic response to DNA damage is often mediated through the intrinsic, or mitochondrial, pathway. plos.org This involves the activation of pro-apoptotic proteins from the BCL-2 family, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis. plos.orgnih.gov In some cellular contexts, other forms of cell death, such as mitotic catastrophe, can occur if a cell attempts to divide with damaged chromosomes. mdpi.com

Table 2: Key Cellular Responses to Sarcolysin Exposure

| Cellular Response | Key Molecular Players/Pathways | Outcome |

|---|---|---|

| Cell Cycle Arrest | p53, ATM, ATR, CHK1/2 | Arrest in G2/M phase, allowing time for DNA repair |

| DNA Repair | NER, FA, HR pathways | Removal of DNA adducts and cross-links |

| Apoptosis | BCL-2 family proteins, Cytochrome c, Caspases | Programmed cell death to eliminate severely damaged cells |

| Mitotic Catastrophe | Dysfunctional spindle assembly checkpoint | Cell death during or after a failed mitosis |

Preclinical Biological Activity of M Dl Sarcolysin

In Vitro Assessment of m-DL-Sarcolysin Biological Effects

In vitro studies provide a controlled environment to investigate the direct cellular and molecular effects of a compound. For this compound and its related forms, such as the L-isomer (m-L-sarcolysin or melphalan), these assessments are crucial for determining its cytotoxic potential and mechanism of action.

The selection of appropriate cell culture models is critical for evaluating the anticancer activity of agents like this compound. Research has primarily utilized cancer cell lines, especially those derived from hematological malignancies like multiple myeloma, where related compounds have been extensively studied.

Freshly obtained myeloma cell-infiltrated human bone marrow specimens have been used to assess the efficacy of peptide-bound m-L-sarcolysin. nih.gov In these studies, the cytotoxic effects on myeloma cells are analyzed directly within a more representative cellular context. nih.gov

A variety of established human and murine myeloma cell lines are available for preclinical research, though their representativeness of patient tumors can vary. nih.govnih.gov Transcriptomic analysis has been used to compare numerous multiple myeloma (MM) cell lines to patient tumor samples, revealing that lines like ANBL-6 show high correlation, while some widely used lines such as RPMI-8226 and U-266 score lower in patient similarity rankings. nih.govresearchgate.net The choice of cell line often depends on the specific research question, such as the pace of tumor engraftment or the production of a particular monoclonal protein. nih.gov

The table below summarizes cell culture models relevant to the evaluation of sarcolysin (B1681458) derivatives.

| Model Type | Specific Examples | Key Characteristics | Relevant Findings |

| Primary Human Cells | Myeloma cell-infiltrated bone marrow | Represents patient tumor heterogeneity. | Peptide-bound m-L-sarcolysin showed higher cytotoxicity than melphalan (B128). nih.gov |

| Established Cell Lines | RPMI-8226, U-266, MM.1S | Immortalized, allow for reproducible experiments. | Used to study cytotoxicity, apoptosis, and mechanisms of action of melphalan derivatives. nih.govnih.gov |

| IL-6 Dependent Lines | ANBL-6 | Dependent on interleukin-6, mimicking a key aspect of the marrow niche. | Shows high transcriptional correlation with patient tumors. nih.govresearchgate.net |

A range of bioassays are employed to profile the biological responses elicited by this compound and its analogs. These assays quantify cytotoxicity, elucidate the mechanism of cell death, and assess other relevant biological activities like anti-angiogenesis.

Cytotoxicity Assays : The differential staining culture method (DISC) has been used to measure the cytotoxic effect of drugs on myeloma cells from bone marrow specimens. nih.gov This method helps to distinguish between viable and non-viable cancer cells after drug exposure.

Apoptosis Assays : The induction of programmed cell death (apoptosis) is a key mechanism for many anticancer agents. Studies on the related compound melphalan-flufenamide show that its activity is associated with the activation of caspases (caspase-3, -7, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Further mechanistic insights are gained by measuring the generation of reactive oxygen species (ROS) and the decrease in mitochondrial transmembrane potential (ΔΨm), which indicates mitochondrial involvement in the apoptotic pathway. nih.gov

Anti-Angiogenic Assays : Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. mdpi.com The anti-angiogenic potential of compounds can be evaluated using in vitro capillary-like tube formation assays. nih.govnih.gov In this assay, human vascular endothelial cells (HUVECs) are plated on a basement membrane matrix (Matrigel), where they differentiate and form tube-like structures, mimicking neovascularization. nih.gov The inhibition of this process provides evidence for the anti-angiogenic effects of a drug. nih.gov

While traditional 2D cell cultures are foundational, they lack the complex architecture of in vivo tumors. researchgate.net Advanced in vitro models, such as 3D cell cultures, more closely mimic the physiological environment, including cell-cell interactions and the tumor microenvironment. researchgate.netnih.govsartorius.com These models are increasingly recognized as valuable tools for preclinical research and drug testing. mdpi.com

Spheroids and Organoids : 3D models like spheroids (cell aggregates) and organoids (derived from stem cells) can replicate aspects of tumor architecture and drug resistance. sartorius.commdpi.com For instance, cells in dense spheroids can show increased resistance to chemotherapy compared to 2D cultures. mdpi.com Three-dimensional tumor spheroid models have been used to test the anti-myeloma properties of novel thalidomide (B1683933) analogs, demonstrating their utility in screening for potent anticancer compounds. nih.gov

Organ-on-a-Chip (OOC) : OOC technology uses microfluidic systems to create cellular microenvironments that simulate the physiological and mechanical properties of an organ. nih.gov These platforms allow for the study of drug efficacy and toxicity in a more complex, multi-organ context, potentially improving the prediction of human responses compared to simpler models. nih.gov

These advanced systems offer a bridge between traditional in vitro assays and in vivo studies, providing more physiologically relevant data on a compound's efficacy and mechanism. mdpi.com

In Vivo Evaluation of this compound Biological Activity

In vivo studies using animal models are essential to understand the systemic effects, efficacy, and pharmacokinetics of a drug candidate in a whole living organism. youtube.com

The choice of animal model is crucial for the preclinical evaluation of anticancer drugs. For agents targeting multiple myeloma, several murine (mouse) models are commonly used. nih.govyoutube.com

Xenograft Models : These models involve implanting human cells or tissues into immunocompromised mice. nih.gov A common approach is the human plasmacytoma xenograft mouse model, where human myeloma cells (e.g., MM.1S) are injected into mice to form tumors. nih.gov This allows for the evaluation of a drug's efficacy against human cancer cells in a living system. nih.gov Different strains of immunocompromised mice are used, including Severe Combined Immunodeficient (SCID) mice and Recombinase-Activating Gene-2 (RAG-2) deficient mice, which lack mature B and T cells, creating a permissive environment for tumor growth. nih.gov

Syngeneic Models : These models use tumor cells that are genetically compatible with the immunocompetent host animal, allowing for the study of the tumor in the presence of a functional immune system. nih.gov

Genetically Engineered Mouse Models (GEMMs) : These models involve modifying the mouse genome to mimic human diseases, providing insights into disease pathogenesis and therapeutic response. researchgate.net

The table below details common animal models used in relevant cancer research.

| Model Type | Specific Examples | Key Features | Purpose in Research |

| Xenograft Models | MM.1S human plasmacytoma in SCID mice | Human tumor cells grown in immunocompromised mice. | To test the in vivo efficacy of drugs against human cancers. nih.govnih.gov |

| Immunodeficient Mice | RAG-2 deficient mice | Lack mature B and T lymphocytes. | Provides a myeloma-permissive environment for studying tumor growth. nih.gov |

| Syngeneic Models | 5T Myeloma Cells in C57BL/Ka mice | Murine myeloma cells in immunocompetent mice. | Allows study of tumor-immune system interactions. nih.gov |

Tumor Growth Inhibition : A primary endpoint in in vivo studies is the measurement of tumor volume over time. nih.gov Calipers are used to measure tumor dimensions, and the data is used to assess the extent to which a drug inhibits tumor progression compared to control groups. nih.gov

Biochemical and Histological Analysis : Blood samples can be collected to measure serum levels of specific biomarkers, such as monoclonal proteins in myeloma models. nih.gov After the study, tissues and tumors are often collected for histological analysis to examine changes in cell morphology, proliferation, and apoptosis, providing a deeper understanding of the drug's effect at the tissue level. youtube.com

Enzyme Activity Measurement : Techniques like in situ zymography can be applied to tissue slices to provide a spatially resolved quantification of the activity of specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of M Dl Sarcolysin

Preclinical Pharmacokinetics of m-DL-Sarcolysin

Preclinical pharmacokinetic studies are essential for determining how a drug is handled by a biological system, which in turn influences its efficacy and potential toxicity. allucent.com While data specifically for this compound is limited, some studies provide insights into its behavior in preclinical models.

The ADME profile of a drug dictates its concentration and persistence in the body. Studies on sarcolysin (B1681458) and its derivatives have provided some understanding of these processes.

Research on the chemobiokinetics of 14C-labeled sarcolysin and its glutamic acid peptides in rats bearing Walker's carcinoma revealed that the distribution in organs and tissues was generally similar between sarcolysin and its peptide derivatives. However, the time to reach peak concentrations varied. A notable finding was the prolonged accumulation and excretion of the peptides from the tumor compared to other tissues. The primary route of excretion for sarcolysin was urine, whereas its peptides were mainly eliminated through feces. This suggests that while the core sarcolysin molecule is cleared renally, modifications can significantly alter its excretion pathway.

In a comparative study of orally administered chlorambucil (B1668637) and melphalan (B128) (L-sarcolysin), melphalan exhibited highly variable systemic availability. nih.gov It undergoes rapid chemical degradation with minimal active metabolism. nih.gov This high degree of variability and chemical instability in the L-isomer suggests that the racemic this compound may face similar challenges in achieving consistent and predictable plasma concentrations after oral administration.

The table below summarizes key ADME characteristics observed in preclinical studies of sarcolysin and related compounds.

| Parameter | Finding | Species/Model |

| Distribution | Generally identical distribution of sarcolysin and its peptides in organs and tissues. | Rats with Walker's carcinoma |

| Excretion | Sarcolysin primarily excreted in urine; its peptides excreted in feces. | Rats |

| Metabolism | Melphalan (L-sarcolysin) undergoes rapid chemical degradation with little active metabolism. nih.gov | Human (clinical study, provides context) |

This table presents a summary of available preclinical and related clinical data on the ADME properties of sarcolysin and its derivatives.

The formulation of a drug can significantly influence its pharmacokinetic profile by affecting its solubility, stability, and absorption. nih.govnumberanalytics.com For alkylating agents like sarcolysin, which can be chemically unstable, formulation strategies are critical.

A preclinical study in rats compared the intravenous pharmacokinetics of melphalan in two different formulations: one containing sulfobutyl ether β-cyclodextrin ((SBE)7m-β-CD) and a co-solvent system similar to the commercial formulation. researchgate.net The study found that key pharmacokinetic parameters such as half-life, volume of distribution, clearance, and the extent of renal elimination were essentially the same for both formulations. researchgate.net This suggests that for the L-isomer, the cyclodextrin (B1172386) formulation, while potentially offering advantages in terms of solubility and stability, did not alter the fundamental pharmacokinetic behavior of the drug upon intravenous administration. researchgate.net These findings imply that for intravenous this compound, formulation changes might not drastically change its systemic exposure, though this would require direct experimental confirmation.

The development of nano-sized drug delivery systems for sarcolysin and melphalan has been an area of research, with a focus on liposomes containing lipid derivatives of these drugs. researchgate.net Such formulations aim to improve drug delivery and therapeutic efficacy. nih.gov

| Formulation Strategy | Impact on Pharmacokinetics | Compound | Species |

| Cyclodextrin ((SBE)7m-β-CD) vs. Co-solvent | No significant change in half-life, volume of distribution, clearance, or renal elimination. researchgate.net | Melphalan | Rats |

| Liposomal Formulations | Aims to prolong circulation and enhance tumor deposition. nih.gov | General for anticancer agents | Preclinical Models |

This table summarizes findings on how different formulations can affect the pharmacokinetics of sarcolysin-related compounds.

Preclinical Pharmacodynamics of this compound

Pharmacodynamics focuses on what a drug does to the body, including the relationship between drug concentration and its biological effect.

Understanding the relationship between the extent of drug exposure (e.g., as measured by the area under the concentration-time curve, AUC) and the magnitude of the therapeutic or toxic effect is a cornerstone of drug development. nih.gov

Preclinical studies with various alkylating agents, including melphalan, have demonstrated a log-linear relationship between the drug concentration and the fraction of surviving tumor cells in culture. This indicates that increasing the dose leads to a proportionally greater cell kill, a characteristic that is more pronounced for alkylating agents compared to non-alkylating agents where the survival curves tend to plateau at higher concentrations. This dose-response relationship was also observed in murine tumors treated in vivo.

The development of drug resistance is a significant challenge with chemotherapy. In vitro studies have shown that prolonged exposure of cancer cell lines to alkylating agents like melphalan can induce resistance, although to a lesser extent than with some other classes of anticancer drugs.

Integration of Pharmacokinetic and Pharmacodynamic Data in this compound Research

The integration of PK and PD data through mathematical modeling is a powerful tool in drug development. nih.govresearchgate.netascpt.org It allows for a quantitative understanding of the dose-concentration-effect relationship, which can help in optimizing dosing regimens and predicting clinical outcomes from preclinical data. nih.gov

For racemic compounds like this compound, PK/PD modeling can be particularly complex due to the potential for different pharmacokinetic and pharmacodynamic properties of the individual enantiomers and possible in vivo interconversion between them. nih.govresearchgate.net Studies with other racemic drugs, such as pomalidomide, have shown that the rate of in vivo interconversion relative to the rate of elimination determines whether the exposure to the individual enantiomers will be different. nih.govresearchgate.net In humans, pomalidomide's rapid interconversion leads to comparable exposure of its R- and S-isomers. nih.govresearchgate.net

While specific integrated PK/PD models for this compound are not described in the available literature, the principles of such modeling are well-established for other anticancer agents. nih.gov These models can link drug concentrations in plasma or at the tumor site to biomarkers of drug effect or to tumor growth inhibition, providing a comprehensive picture of the drug's activity. Given the limited specific data for this compound, future research employing integrated PK/PD modeling would be invaluable in fully characterizing its therapeutic potential and in distinguishing its properties from those of its individual isomers.

Analytical Methodologies for M Dl Sarcolysin Quantification and Characterization

Chromatographic Techniques for m-DL-Sarcolysin Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), stands as a cornerstone for the analysis of this compound. researchgate.netnih.govnih.gov These methods offer high resolution and sensitivity for separating the drug from its metabolites and endogenous components in complex matrices.

Reverse-phase HPLC is a commonly employed technique. researchgate.netijper.org One validated HPLC-UV method utilizes a C18 column with a mobile phase consisting of acetic acid, water, and methanol (B129727), allowing for the detection of melphalan (B128) at 254 nm. ijper.org Another approach uses a mobile phase of acetonitrile (B52724), water, and 1% orthophosphoric acid with detection at 275 nm. researchgate.net UPLC systems, which use smaller particle size columns, provide faster and more efficient separations. A UPLC-UV method has been developed for quantifying melphalan in human plasma with a total run time of just 4 minutes per sample. nih.govnih.gov This method uses a gradient elution on a C18 column with detection at 261 nm. nih.govnih.gov

To handle complex biological samples more efficiently, turbulent flow chromatography has been coupled with HPLC and tandem mass spectrometry. This technique allows for the rapid and simultaneous measurement of melphalan and other drugs like busulfan (B1668071) in plasma by using online sample extraction, which simplifies sample handling and reduces analysis time. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the determination of melphalan and its hydrolysis products in bodily fluids. kuleuven.be

The following table summarizes various chromatographic conditions used for the analysis of melphalan:

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Reverse-phase C18 (150 mm × 4.6 mm, 5 µm) | Acetic acid, water, methanol (1:49.5:49.5) | 1 mL/min | UV at 254 nm | ijper.org |

| RP-HPLC | ODS C-18 (4.6 mm i.d. x 250 mm) | Acetonitrile, water, 1% orthophosphoric acid (70:27:3 v/v/v) | 1 mL/min | UV at 275 nm | researchgate.net |

| UPLC-UV | Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm) | 25 mM NH4AC (pH 4.7) - acetonitrile (gradient) | 0.6 mL/min | UV at 261 nm | nih.govnih.gov |

| Turbulent Flow Chromatography-Tandem MS | Reversed-phase HPLC column | Methanol extraction | Not specified | Mass Spectrometry (Positive Ion Mode) | nih.gov |

Spectroscopic Approaches in this compound Quantification

Spectroscopic methods are indispensable for both the quantification and structural characterization of this compound and its derivatives. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool due to its high sensitivity and specificity. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of melphalan and its metabolites, such as monohydroxymelphalan and dihydroxymelphalan. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the identification of novel hydrolysis products and oligomeric compounds of melphalan. nih.govmdpi.com Techniques like paperspray ionization mass spectrometry (PS-MS/MS) have been developed for rapid measurement of melphalan in whole blood with minimal sample preparation, facilitating real-time pharmacokinetic studies. oup.com

UV-Visible (UV-Vis) spectroscopy is also widely used, primarily for quantification following chromatographic separation. nih.govresearchgate.netijper.org The wavelength of maximum absorption (λmax) for melphalan is typically observed around 254-261 nm, which is often used for detection in HPLC-UV systems. nih.govijper.org For instance, one HPLC method set the UV detector at 254 nm, while a UPLC method used 261 nm for optimal detection. nih.govijper.org Another method reported detection at 275 nm. researchgate.net

The table below details key parameters for spectroscopic analysis of melphalan:

| Technique | Ionization/Detection Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Positive Ion Mode | Monitors transitions for melphalan and internal standard | Simultaneous determination of melphalan and its metabolites | researchgate.net |

| PS-MS/MS | Stable-labeled isotope dilution | Linear range: 25–50,000 ng/mL | Rapid quantification in whole blood | oup.com |

| HRMS | ESI Positive Ion Detection | Capillary voltage: 3.2 kV; Cone voltage: 30 V | Structural characterization of novel analogs | mdpi.com |

| UPLC-UV | UV Detection | Wavelength: 261 nm | Quantification in human plasma | nih.govnih.gov |

| HPLC-UV | UV Detection | Wavelength: 254 nm | Quantification in nanosuspension | ijper.org |

Method Validation and Detection Limit Determination for this compound Assays

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. nih.goveuropa.eu For this compound assays, validation is typically performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.govresearchgate.net Key validation parameters include linearity, precision, accuracy, selectivity, recovery, and stability. nih.govresearchgate.net

The limit of detection (LOD) and lower limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. researchgate.netchromatographyonline.com For a validated RP-HPLC method for melphalan tablets, the LOD and LOQ were found to be 0.5 µg/mL and 1.5 µg/mL, respectively. researchgate.net Another HPLC-UV method for melphalan in a nanosuspension formulation reported an LOD of 0.2956 µg/mL and an LOQ of 0.5874 µg/mL. ijper.org A highly sensitive UPLC-UV method established a lower limit of quantification (LLOQ) of 100 ng/mL for melphalan in human plasma. nih.govnih.gov

The linearity of an assay is established over a specific concentration range. For example, a UPLC-UV method was linear from 100 to 40,000 ng/mL, while an HPLC-UV method demonstrated linearity between 10-50 µg/mL. nih.govijper.org Precision is assessed by determining intra- and inter-assay reproducibility, which should typically be within 15% CV (Coefficient of Variation), and accuracy should also be within acceptable limits. oup.comnih.gov

This table summarizes the validation parameters from various analytical methods for melphalan:

| Method | Linear Range | LOD | LOQ/LLOQ | Matrix | Reference |

|---|---|---|---|---|---|

| RP-HPLC-UV | 2.0–14.0 µg/mL | 0.5 µg/mL | 1.5 µg/mL | Tablet dosage form | researchgate.net |

| HPLC-UV | 10–50 µg/mL | 0.2956 µg/mL | 0.5874 µg/mL | Lyophilized nanosuspension | ijper.org |

| UPLC-UV | 100–40,000 ng/mL | Not reported | 100 ng/mL | Human plasma | nih.govnih.gov |

| PS-MS/MS | 25–50,000 ng/mL | Not reported | <25 ng/mL | Whole blood | oup.com |

| Turbulent Flow Chromatography-Tandem MS | 10–15,000 ng/mL | Not reported | 10 ng/mL | Plasma | nih.gov |

Biological Matrix Analysis of this compound and its Metabolites

Analyzing this compound and its metabolites in biological matrices like plasma, blood, and tissue is essential for pharmacokinetic and metabolic studies. nih.govresearchgate.net The inherent complexity of these matrices requires effective sample preparation to remove interfering substances. nih.gov Common techniques include protein precipitation and solid-phase extraction. researchgate.netnih.govnih.gov For instance, a simple protein precipitation with methanol or trichloroacetic acid is often sufficient for plasma samples before analysis by LC-MS/MS or UPLC. researchgate.netnih.govnih.gov

The instability of melphalan, which readily undergoes hydrolysis to form monohydroxymelphalan (MOH-melphalan) and dihydroxymelphalan (DOH-melphalan), presents a significant analytical challenge. researchgate.netnih.govresearchgate.net Therefore, analytical methods must be capable of simultaneously measuring the parent drug and these key metabolites. researchgate.net LC-MS/MS is particularly well-suited for this purpose, enabling the characterization of not only known hydrolysis products but also novel oligomeric derivatives formed in vivo and in vitro. researchgate.netnih.gov

The stability of melphalan in biological samples is a critical consideration during sample collection, storage, and processing. nih.gov Studies have shown that in plasma, melphalan is stable for up to 4 hours at room temperature and for at least 2 years at -70 °C. nih.gov However, significant degradation can occur after 26 hours at room temperature. nih.gov Therefore, prompt processing and freezing of plasma samples are crucial to ensure accurate quantification. nih.gov

The table below outlines methods used for the analysis of melphalan in various biological matrices:

| Biological Matrix | Analytical Method | Sample Preparation | Analytes Measured | Reference |

|---|---|---|---|---|

| Human Plasma | UPLC-UV | Protein precipitation with trichloroacetic acid | Melphalan | nih.govnih.gov |

| Plasma | Turbulent Flow Chromatography-Tandem MS | Methanol extraction | Melphalan, Busulfan | nih.gov |

| Plasma | LC-MS/MS | Protein precipitation | Melphalan, Monohydroxy melphalan, Dihydroxy melphalan | researchgate.net |

| Whole Blood | PS-MS/MS | Minimal (direct analysis) | Melphalan | oup.com |

| Patient Samples (ILuP) | UPLC-MS/MS | Not specified | Melphalan and novel hydrolysis products | nih.gov |

Combination Research Strategies Involving M Dl Sarcolysin

Preclinical Studies of m-DL-Sarcolysin in Combination Regimens

Preclinical research has been crucial in evaluating the efficacy of this compound when combined with other drugs. These studies, primarily conducted in vitro using cancer cell lines and in vivo in animal models, have demonstrated that combination therapies can lead to improved outcomes compared to this compound as a monotherapy.

A notable area of investigation involves combining this compound with agents that inhibit DNA repair mechanisms. Since this compound induces cancer cell death by damaging DNA, combining it with drugs that prevent cancer cells from repairing this damage can lead to a more potent antitumor effect. For instance, preclinical studies have shown that combining melphalan (B128), a related compound, with exportin 1 (XPO1) inhibitors like selinexor (B610770), eltanexor, and KOS-2464, sensitizes human multiple myeloma cells to the treatment. nih.gov This combination led to stronger synergistic antitumor effects in mouse models with minimal toxicity. nih.gov The synergistic cell death was a result of increased DNA damage and decreased DNA repair. nih.gov

Another approach has been to combine this compound with other classes of chemotherapeutic agents. For example, combination chemotherapy trials involving melphalan with drugs like cyclophosphamide, vincristine, CCNU, and prednisone (B1679067) have been conducted in patients with multiple myeloma. nih.gov While these are clinical findings, the basis for such combinations often stems from preclinical evidence of synergistic or additive effects.

The development of peptide-drug conjugates, such as melphalan flufenamide (melflufen), represents another strategy. patientpower.infotouchoncology.com Melflufen is designed to be a more targeted form of melphalan. patientpower.info Preclinical models have shown that melflufen behaves differently than standard chemotherapy and can overcome resistance to other novel agents. patientpower.info

Here is a summary of key preclinical findings for related sarcolysin (B1681458) compounds:

| Combination Agent Class | Specific Agent(s) | Cancer Model | Key Preclinical Finding |

| Exportin 1 (XPO1) Inhibitors | Selinexor, Eltanexor, KOS-2464 | Multiple Myeloma | Sensitizes cancer cells to melphalan, leading to increased DNA damage and stronger synergistic antitumor effects. nih.gov |

| Proteasome Inhibitors | Bortezomib (B1684674) | Multiple Myeloma | Melflufen can overcome resistance to proteasome inhibitors in preclinical models. patientpower.info |

| Corticosteroids | Dexamethasone | Multiple Myeloma | Combination with melphalan flufenamide offers a targeted therapy approach. patientpower.info |

| Monoclonal Antibodies | Daratumumab | Multiple Myeloma | Combination with melflufen showed striking combination effects in preclinical settings. patientpower.info |

Rationale for this compound Combination Approaches

The primary rationale for using this compound in combination regimens is to enhance its therapeutic efficacy and overcome mechanisms of drug resistance. cancer.gov Cancer cells can develop resistance to single-agent chemotherapy through various mechanisms. nih.gov By combining drugs that work through different mechanisms of action, it is possible to attack the cancer from multiple angles, making it more difficult for resistance to emerge. cancer.govreflexion.com

Key rationales for combination approaches include:

Overcoming Drug Resistance: Cancer cells can become resistant to alkylating agents like this compound by enhancing their DNA repair capabilities. nih.gov Combining this compound with a DNA repair inhibitor can counteract this resistance mechanism. nih.gov

Synergistic or Additive Effects: Two drugs are considered synergistic if their combined effect is greater than the sum of their individual effects. youtube.comchemistryviews.org Additive effects occur when the combined effect is equal to the sum of the individual effects. Combination therapies aim to achieve at least an additive, and ideally a synergistic, antitumor effect. nih.gov

Targeting Different Cell Populations: A tumor is often composed of a heterogeneous population of cancer cells. nih.gov A combination of drugs may be more effective at eliminating all of these different cell populations.

Reducing Toxicity: By using lower doses of two different drugs in combination, it may be possible to achieve a similar or greater therapeutic effect as a high dose of a single drug, but with fewer side effects. cancer.gov

Synergistic Interactions with Other Therapeutic Agents in this compound Research

Synergy is a key goal in combination cancer therapy. youtube.com Preclinical studies have identified several agents that exhibit synergistic interactions with melphalan, providing a strong basis for further investigation with this compound.

One of the most well-documented synergistic interactions is between melphalan and inhibitors of DNA repair pathways. The combination of melphalan with XPO1 inhibitors demonstrated significant synergy in multiple myeloma models. nih.gov This synergy arises because the XPO1 inhibitor prevents the repair of DNA damage caused by melphalan, leading to an accumulation of lethal DNA lesions in the cancer cells. nih.gov Specifically, the inhibitor selinexor was found to decrease the monoubiquitination of FANCD2, a key step in DNA repair. nih.gov

Another example of synergy has been observed with agents that target protein degradation pathways. The combination of lenalidomide (B1683929) and the proteasome inhibitor bortezomib has been shown to be synergistic in multiple myeloma cells. nih.gov While not a direct combination with this compound, this highlights the potential for combining agents that disrupt cellular homeostasis in different ways.

The table below summarizes some of the observed synergistic interactions with related compounds:

| Interacting Agent | Cancer Type | Mechanism of Synergy |

| Selinexor (XPO1 inhibitor) | Multiple Myeloma | Inhibition of the Fanconi anemia pathway-mediated DNA repair, leading to increased DNA damage. nih.gov |

| Bortezomib (Proteasome inhibitor) | Multiple Myeloma | Melflufen can overcome resistance mechanisms associated with proteasome inhibitors. patientpower.info |

| Daratumumab (Anti-CD38 antibody) | Multiple Myeloma | The combination with melflufen showed significant effects in preclinical studies, suggesting enhanced cell killing. patientpower.info |

Advanced Research Perspectives and Future Directions for M Dl Sarcolysin

Identification of Unmet Research Needs for m-DL-Sarcolysin

Despite significant progress in therapies for diseases like multiple myeloma (MM), where melphalan (B128) is a key agent, several unmet needs persist. ashpublications.orgnih.govcancernetwork.com Addressing these gaps is crucial for improving patient outcomes and optimizing the use of this compound.

A primary challenge is the development of drug resistance. nih.govnih.gov Many patients eventually relapse as their cancer cells become resistant to melphalan and other chemotherapeutic agents. nih.govashpublications.org A significant unmet need is the identification of robust biomarkers that can predict which patients will respond to melphalan-based therapies and which are likely to develop resistance. nih.gov Research is ongoing to understand the genetic and molecular mechanisms underlying melphalan resistance, with studies pointing to the role of DNA damage response pathways and specific gene expression signatures. ashpublications.orgashpublications.orgresearchgate.net Overcoming this resistance may involve combination therapies, with research exploring the use of proteasome inhibitors and histone deacetylase inhibitors alongside melphalan. ashpublications.org

Another critical area of unmet need is the management of treatment-related toxicities. cancernetwork.com High-dose melphalan can lead to significant side effects, which can limit its use, particularly in older or more frail patients. cancernetwork.com There is a need for more personalized treatment approaches that balance efficacy with tolerability. cancernetwork.com This includes identifying patients who might benefit from high-dose melphalan versus those who could be treated effectively with less intensive regimens. cancernetwork.com

Furthermore, there is an ongoing need to optimize treatment strategies for specific patient populations. cityofhope.org This involves refining combination therapies and exploring novel agents that can be used alongside this compound to improve outcomes in newly diagnosed, relapsed, and refractory settings. nih.govbarchart.com The rapid evolution of immunotherapies, such as monoclonal antibodies and CAR T-cell therapies, presents both an opportunity and a challenge in determining how to best integrate these new treatments with established melphalan-based regimens. cancernetwork.com

Novel Formulations and Delivery Systems in this compound Research

To address the limitations of conventional this compound, such as poor solubility, rapid hydrolysis, and systemic toxicity, researchers are actively developing novel formulations and drug delivery systems. nih.govazonano.com These innovative approaches aim to improve the therapeutic index of the drug by enhancing its delivery to tumor sites while minimizing exposure to healthy tissues. azonano.comnih.govnih.gov

Liposomal and Nanoparticle-Based Systems

Liposomes and nanoparticles are at the forefront of these efforts. nih.govnih.gov These nanosized carriers can encapsulate this compound, protecting it from degradation in the bloodstream and allowing for a more controlled and sustained release. azonano.comresearchgate.net

Liposomal Melphalan: Researchers have developed pegylated liposomal melphalan (PL-MLP) formulations. researchgate.net These liposomes can improve the pharmacokinetic profile and reduce the toxicity of the drug. nih.govresearchgate.net Co-encapsulation of melphalan with other agents, such as doxorubicin (B1662922) and alendronate, within a single liposomal carrier is also being explored to achieve synergistic antitumor effects. researchgate.net

Nanoparticle Formulations: Various types of nanoparticles are being investigated. For instance, a nanosystem based on β-cyclodextrin and silver nanoparticles has been shown to increase the aqueous solubility and stability of melphalan. nih.gov This system demonstrated increased permeability in in vitro assays, suggesting its potential as a nanocarrier for cancer therapy. nih.gov Other approaches include the use of polymeric nanoparticles, which can be designed to respond to specific stimuli within the tumor microenvironment, such as changes in pH. azonano.com

Targeted Delivery Systems

A major goal in drug delivery is to target the therapeutic agent specifically to cancer cells. azonano.com This can be achieved by modifying the surface of nanocarriers with ligands that bind to receptors overexpressed on tumor cells. researchgate.net For example, the HEPZATO™ KIT, a hepatic delivery system, allows for the targeted administration of melphalan directly to the liver for the treatment of metastatic uveal melanoma. delcath.com

Below is a table summarizing some of the novel formulation strategies for this compound.

Emerging Methodologies in this compound Academic Investigation

The academic investigation of this compound is benefiting from the development and application of advanced analytical and biological research methodologies. These techniques provide deeper insights into the drug's mechanism of action, its metabolic fate, and its effects at the cellular and molecular levels.

Advanced Analytical Techniques

Given that this compound is a racemic mixture, the ability to separate and quantify its enantiomers (L-melphalan and D-melphalan) is crucial, as the L-enantiomer is the primary active form.

Chiral High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method has been developed for the enantiomeric separation of melphalan. researchgate.netscientific.net This reverse-phase HPLC method uses a specific chiral column and mobile phase to achieve baseline resolution between the L- and D-enantiomers, allowing for their accurate quantification in bulk drug substances. researchgate.netscientific.net

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This powerful technique is used to study the hydrolysis products of melphalan. researchgate.net Recent studies using UPLC/MS/MS have identified novel oligomeric hydrolysis products of melphalan in both in vitro and in vivo samples, providing a more complete understanding of the drug's degradation pathways. researchgate.net

Cellular and Molecular Biology Methods

A variety of sophisticated methods are employed to study the effects of melphalan and its analogs on cancer cells. mdpi.com

Cytotoxicity and Apoptosis Assays: The in vitro anticancer properties of novel melphalan analogs are evaluated using a suite of assays, including resazurin (B115843) viability assays to determine cytotoxicity (IC50 values). mdpi.com The induction of apoptosis is investigated through methods like Hoechst 33342/propidium iodide double staining, phosphatidylserine (B164497) translocation assays, and measurements of caspase activity. mdpi.com

Genotoxicity and DNA Damage Analysis: The genotoxic effects of melphalan are assessed using techniques like the alkaline comet assay, which measures DNA damage in individual cells. mdpi.com Furthermore, deep whole-genome sequencing is being used to analyze the mutational burden in myeloma cells following high-dose melphalan treatment, revealing a significant increase in mutations at relapse. ashpublications.orgashpublications.org

The following table highlights some of the emerging methodologies used in this compound research.

Translation of Preclinical Insights for this compound Research

The translation of preclinical research findings into clinical practice is a significant challenge in drug development, often referred to as the "valley of death." d-nb.info For this compound, bridging this gap is essential for realizing the potential of new formulations and treatment strategies. The success rate for translating promising preclinical studies into approved therapies is notoriously low, with estimates suggesting that only 5-10% are successful. nih.gov

Several factors contribute to this translational gap, including the limitations of preclinical models, which may not accurately mimic the complexity of human disease. d-nb.infonih.gov For instance, while animal models are crucial, they may not fully predict human pharmacokinetic and pharmacodynamic responses. nih.gov

To improve the translation of preclinical insights for this compound, several strategies are being employed: